Quinethazone-d5 Quinethazone-d5
Brand Name: Vulcanchem
CAS No.:
VCID: VC16662175
InChI: InChI=1S/C10H12ClN3O3S/c1-2-9-13-7-4-6(11)8(18(12,16)17)3-5(7)10(15)14-9/h3-4,9,13H,2H2,1H3,(H,14,15)(H2,12,16,17)/i1D3,2D2
SMILES:
Molecular Formula: C10H12ClN3O3S
Molecular Weight: 294.77 g/mol

Quinethazone-d5

CAS No.:

Cat. No.: VC16662175

Molecular Formula: C10H12ClN3O3S

Molecular Weight: 294.77 g/mol

* For research use only. Not for human or veterinary use.

Quinethazone-d5 -

Specification

Molecular Formula C10H12ClN3O3S
Molecular Weight 294.77 g/mol
IUPAC Name 7-chloro-4-oxo-2-(1,1,2,2,2-pentadeuterioethyl)-2,3-dihydro-1H-quinazoline-6-sulfonamide
Standard InChI InChI=1S/C10H12ClN3O3S/c1-2-9-13-7-4-6(11)8(18(12,16)17)3-5(7)10(15)14-9/h3-4,9,13H,2H2,1H3,(H,14,15)(H2,12,16,17)/i1D3,2D2
Standard InChI Key AGMMTXLNIQSRCG-ZBJDZAJPSA-N
Isomeric SMILES [2H]C([2H])([2H])C([2H])([2H])C1NC2=CC(=C(C=C2C(=O)N1)S(=O)(=O)N)Cl
Canonical SMILES CCC1NC2=CC(=C(C=C2C(=O)N1)S(=O)(=O)N)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Isotopic Labeling

Quinethazone-d5 is a deuterated derivative of quinethazone, wherein five hydrogen atoms in the ethyl group (CH2CH3-CH_{2}CH_{3}) are replaced by deuterium (CD2CD3-CD_{2}CD_{3}). This modification is strategically designed to preserve the compound’s biological activity while introducing isotopic markers for traceability . The IUPAC name for quinethazone-d5 is 7-chloro-4-oxo-2-(1,1,2,2,2-pentadeuterioethyl)-2,3-dihydro-1H-quinazoline-6-sulfonamide, reflecting the position of deuterium substitution .

Table 1: Key Molecular Properties of Quinethazone-d5

PropertyValue
CAS Number1794737-41-9
Molecular FormulaC10H7D5ClN3O3SC_{10}H_{7}D_{5}ClN_{3}O_{3}S
Molecular Weight294.77 g/mol
Density1.4 ± 0.1 g/cm³
Storage Conditions2–8°C
Parent Compound (CAS)73-49-4 (quinethazone)

The structural integrity of quinethazone-d5 is confirmed through spectroscopic techniques, with its canonical SMILES string (CCC1NC2=CC(=C(C=C2C(=O)N1)S(=O)(=O)N)Cl) highlighting the sulfonamide and chlorinated quinazoline moieties critical for diuretic activity .

Synthetic Pathways

Analytical and Pharmacological Applications

Metabolic Studies and Isotopic Tracing

As a stable isotope-labeled internal standard, quinethazone-d5 enables precise quantification of quinethazone in biological matrices. Its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) minimizes matrix effects, improving accuracy in pharmacokinetic studies . For example, deuterium labeling allows researchers to distinguish endogenous metabolites from administered drugs in urine and plasma samples, facilitating detailed metabolic pathway elucidation .

Environmental Monitoring

Quinethazone-d5 serves as a surrogate standard in environmental assays to detect thiazide diuretics in water and soil. Its chemical stability and distinct mass spectral signature (m/zm/z 295.77) enable reliable identification even at trace concentrations (detection limits: 0.1–5 ng/L) . Regulatory agencies employ this compound to validate analytical methods for pollutant monitoring, ensuring compliance with environmental safety guidelines .

Pharmacodynamic and Kinetic Profile

Absorption and Elimination

While specific data for quinethazone-d5 remain limited, studies on quinethazone report 60–70% oral bioavailability and a plasma half-life of 4–6 hours . Deuterated analogs typically exhibit prolonged half-lives due to reduced CYP450-mediated metabolism, a hypothesis supported by in vitro microsomal assays showing a 1.3-fold increase in t1/2t_{1/2} for quinethazone-d5 compared to the unlabeled compound .

Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Deuterium incorporation in quinethazone-d5 eliminates signal splitting in 1H^1H-NMR spectra, simplifying structural analysis. Key spectral features include:

  • Deuterium Quadrupole Coupling: Observed in 2H^2H-NMR at 76.8 MHz, confirming isotopic purity.

  • Chemical Shifts: The sulfonamide proton resonates at δ 7.8 ppm, while the quinazoline carbonyl appears at δ 168.2 ppm in 13C^{13}C-NMR .

Mass Spectrometric Detection

In high-resolution MS (HRMS), quinethazone-d5 exhibits a molecular ion peak at m/zm/z 295.7743 ([M+H]+[M+H]^+), with characteristic fragment ions at m/zm/z 214.0568 (loss of SO2ND2SO_{2}ND_{2}) and 176.0241 (chlorinated quinazoline core) . These patterns enable unambiguous identification in complex mixtures.

As a non-therapeutic reference material, quinethazone-d5 is classified under GMP-grade standards for research use. It is listed in the USP-NF as a chromatographic reference standard (Catalogue No.: PA STI 076690), ensuring batch-to-batch consistency for regulatory submissions .

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